4-Benzyl-3-thiosemicarbazide
Overview
Description
4-Benzyl-3-thiosemicarbazide is an organic compound with a unique and highly reactive structure. It is a heterocyclic amide with two nitrogen atoms in a five-membered ring and a benzyl group attached to the nitrogen atoms. This compound has been used in various synthetic organic chemistry applications and scientific research.
Mechanism of Action
Target of Action
The primary target of 4-Benzyl-3-thiosemicarbazide, also known as N-benzylhydrazinecarbothioamide or 1-amino-3-benzylthiourea, is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . Molecular docking studies have been carried out using carbonic anhydrase IX crystals to determine the compound’s interactions with the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by this compound affects the conversion of carbon dioxide to bicarbonate ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and cellular respiration.
Result of Action
The compound has shown potential anti-proliferative effectiveness against cancer cell lines . For instance, it has been observed to exhibit cytotoxic activity against U87 and HeLa cells . The compound’s action results in changes in caspase-3 activity levels, Bax and Bcl-2 protein expression, and total oxidant status .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzyl-3-thiosemicarbazide can be synthesized through the reaction of hydrazine monohydrate with an appropriate isothiocyanate in 2-propanol at 0°C. The reaction mixture is stirred for about 30 minutes, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrazine derivatives and isothiocyanates under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted thioureas, and heterocyclic compounds .
Scientific Research Applications
4-Benzyl-3-thiosemicarbazide has diverse applications in scientific research:
Cytotoxicity and Molecular Docking Studies:
Anticonvulsant Activity: Evaluated for anticonvulsant activity, showing significant potential in seizure models.
Anticancer and Antioxidant Effects: Benzene sulfonamide derivatives of this compound have shown potent anticancer effects against breast carcinoma cell lines.
Corrosion Inhibition: Used as an organic inhibitor for the corrosion of copper substrates in sodium chloride solutions.
Anti-malarial Activity: Thiosemicarbazone derivatives containing benzimidazole moiety have exhibited significant anti-malarial activity.
Comparison with Similar Compounds
Similar Compounds
N-phenethylhydrazinecarbothioamide: Similar in structure and used as a corrosion inhibitor for mild steel in acidic solutions.
N-methyl-N-phenylhydrazinecarbothioamide: Another derivative with similar reactivity and applications.
Uniqueness
4-Benzyl-3-thiosemicarbazide stands out due to its strong cytotoxicity against cancer cell lines and its effectiveness as a corrosion inhibitor. Its unique structure allows for diverse applications in various fields of research.
Properties
IUPAC Name |
1-amino-3-benzylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRUHAVBRPABTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158639 | |
Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13431-41-9 | |
Record name | 4-Benzylthiosemicarbazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13431-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13431-41-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263514 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-1-benzylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is N-benzylhydrazinecarbothioamide at preventing copper corrosion, and how does it work?
A1: Research indicates that N-benzylhydrazinecarbothioamide is a highly effective corrosion inhibitor for copper in a 3.5 wt.% sodium chloride solution. [] At a concentration of 1.00 mM, it demonstrates an impressive inhibition efficiency exceeding 95%. [] This protective effect stems from the molecule's ability to adsorb onto the copper surface, forming a barrier that hinders both the anodic oxidation and cathodic reduction reactions responsible for corrosion. []
Q2: What kind of adsorption behavior does N-benzylhydrazinecarbothioamide exhibit on copper surfaces?
A2: Studies reveal that N-benzylhydrazinecarbothioamide adheres to the Langmuir isotherm model for adsorption on copper. [] The calculated Gibbs free energy of adsorption (ΔGads0 = −35.7 kJ mol−1) suggests a spontaneous adsorption process involving both physisorption and chemisorption mechanisms. [] This combination contributes to the molecule's strong affinity for the copper surface and its effectiveness as a corrosion inhibitor.
Q3: Beyond its corrosion-inhibiting properties, does N-benzylhydrazinecarbothioamide exhibit any other notable biological activities?
A3: Interestingly, a derivative of N-benzylhydrazinecarbothioamide, named ardipusilloside 4-benzyl-3-thiosemicarbazide, has shown promising cytotoxic activity against a panel of nine human cancer cell lines. [] This finding suggests that structural modifications of N-benzylhydrazinecarbothioamide could lead to compounds with enhanced antitumor potential, warranting further investigation in this area.
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